rac-3-Oxo Atorvastatin Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Racemic 3-Oxo atorvastatin sodium salt (3OAS) is a drug product that has been tested in the laboratory and found to be suitable for further development . It is a natural substance that has not been chemically synthesized .

Molecular Structure Analysis

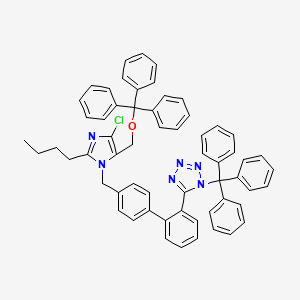

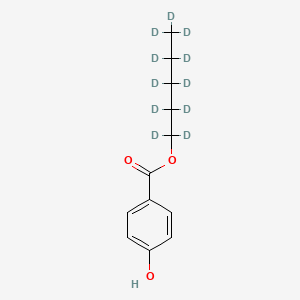

The molecular formula of rac-3-Oxo Atorvastatin Sodium Salt is C33H32FN2NaO5 . The molecular weight is 578.61 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C33H32FN2NaO5 and a molecular weight of 578.61 g/mol . It should be stored at temperatures below -15°C .Applications De Recherche Scientifique

Pharmacology and Therapeutic Potential

Atorvastatin has been extensively studied for its pharmacological properties and therapeutic potential in managing hyperlipidaemias. It operates by inhibiting the endogenous synthesis of cholesterol, which leads to dose-dependent reductions in total cholesterol, low-density lipoprotein (LDL)-cholesterol, and triglycerides. This mechanism of action is crucial for its effectiveness in patients with hypercholesterolemia and hypertriglyceridemia. The significant reductions in cholesterol and LDL levels position atorvastatin as a first-line agent for treating patients with hypercholesterolemia, potentially offering benefits for those with familial hypercholesterolemia due to the marked reductions in LDL-cholesterol experienced with the drug (Lea & McTavish, 1997).

Analytical Methods for Quality Control

Monitoring the quality of atorvastatin is crucial due to its widespread use. High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS) and ultraviolet (UV) spectrophotometry, are the most commonly employed analytical methods for this purpose. These methods ensure the pharmaceutical quality of atorvastatin, addressing the need for rigorous quality control measures to provide high-quality medications to the population (Kogawa et al., 2019).

Pleiotropic Effects and Cardiovascular Protection

Beyond its lipid-lowering effects, atorvastatin exhibits several pleiotropic activities, including anti-inflammatory, anti-thrombotic, and antioxidant effects. These properties contribute to its antiatherogenic effects and are particularly beneficial for the prevention and therapy of atherosclerosis. The antioxidant activity of atorvastatin plays a vital role in this context, offering additional therapeutic benefits independent of its hypolipidemic activity (Profumo et al., 2014).

Safety Profile and High-Dose Therapy

The safety of high-dose atorvastatin therapy has been a subject of extensive research, especially given the clinical outcomes associated with its use. Studies have shown that high-dose atorvastatin is generally well-tolerated, with low rates of clinically significant myopathy and elevated hepatic enzymes, underscoring its safety even at higher doses (Waters, 2005).

Safety and Hazards

Analyse Biochimique

Cellular Effects

Atorvastatin, the parent compound, has been shown to have antioxidant effects in cultured rat vascular smooth muscle cells and in the vasculature of spontaneously hypertensive rats

Molecular Mechanism

Atorvastatin, the parent compound, inhibits HMG-CoA reductase, a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis

Metabolic Pathways

Atorvastatin, the parent compound, is involved in the cholesterol biosynthesis pathway

Propriétés

IUPAC Name |

sodium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARJWPCKDZBDFQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32FN2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)